Home > Products > Screening Compounds P146934 > 4-(2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide
4-(2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide -

4-(2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide

Catalog Number: EVT-4657786
CAS Number:
Molecular Formula: C23H18N4O3
Molecular Weight: 398.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: This compound is a potent Class I selective histone deacetylase (HDAC) inhibitor. [] It exhibits significant in vitro inhibitory activity against human Class I HDAC isoforms and the human myelodysplastic syndrome cell line (SKM-1). [] This compound also demonstrated substantial antitumor activity in vivo, particularly in SKM-1 xenograft models. []

Overview

4-(2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide is a complex organic compound characterized by its unique structure and potential biological applications. This compound features a naphthalene moiety linked to a pyridazine derivative, which is known for various pharmacological activities, particularly in cancer research. The compound's design is rooted in the integration of distinct chemical scaffolds that enhance its efficacy as a therapeutic agent.

Source and Classification

The compound can be classified under the category of pyridazinone derivatives and benzamides, which are recognized for their diverse biological activities, including anti-cancer properties. Its molecular formula is C21H19N5O2C_{21}H_{19}N_{5}O_{2}, and it has a molecular weight of 405.5 g/mol . The compound is also associated with various biological targets, such as the vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth .

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-(2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide typically involves several key steps:

  1. Formation of the Naphthalene-Pyridazine Hybrid: The initial step often involves the condensation of naphthalene derivatives with pyridazine-3(2H)-one derivatives to form the core structure.
  2. Acetamido Group Introduction: The introduction of the acetamido group is achieved through acetylation reactions, where an amine reacts with acetic anhydride or acetyl chloride.
  3. Final Coupling: The final product is obtained by coupling the naphthalene-pyridazine hybrid with the benzamide moiety, often facilitated by coupling agents or through direct amide bond formation.

The synthetic pathway can vary based on the specific reagents and conditions used, but generally follows established methodologies in organic synthesis involving nucleophilic substitutions and condensation reactions .

Molecular Structure Analysis

Structure and Data

The molecular structure of 4-(2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide features:

  • A naphthalene ring providing hydrophobic interactions.
  • A pyridazine core, which contributes to its biological activity.
  • An acetamido group that enhances solubility and bioavailability.

The structural representation can be visualized through molecular modeling software or by using computational chemistry tools to analyze its three-dimensional conformation.

Structural Data

  • Molecular Formula: C21H19N5O2C_{21}H_{19}N_{5}O_{2}
  • Molecular Weight: 405.5 g/mol
  • Chemical Structure: The compound exhibits multiple functional groups, including amides, which are critical for its interaction with biological targets.
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of 4-(2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide can be explored through various reactions:

  1. Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze, releasing the corresponding acid and amine.
  2. Reduction Reactions: The presence of carbonyl groups allows for potential reduction to form alcohols or other derivatives.
  3. Substitution Reactions: The aromatic rings may undergo electrophilic substitution reactions, modifying the compound's activity profile.

These reactions are essential for understanding the compound's stability and potential metabolic pathways within biological systems .

Mechanism of Action

Process and Data

The mechanism of action for 4-(2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide primarily involves its interaction with specific receptors such as VEGFR-2. Upon binding to these receptors, the compound may inhibit signaling pathways that promote angiogenesis and tumor growth:

  1. Binding Affinity: The naphthalene moiety occupies the binding site, enhancing affinity towards VEGFR-2.
  2. Signal Transduction Inhibition: By blocking receptor activation, it prevents downstream signaling that leads to endothelial cell proliferation and migration.

This mechanism underlines its potential utility in cancer therapy, particularly in inhibiting tumor-associated blood vessel formation .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties like density and boiling point are not extensively documented for this compound, typical characteristics include:

  • Appearance: Likely a solid crystalline form.

Chemical Properties

Key chemical properties include:

  • Solubility: Moderately soluble in organic solvents due to its hydrophobic naphthalene component.

Relevant Data or Analyses

Thermal stability and reactivity under various pH conditions are important for practical applications in pharmaceuticals. Stability studies may reveal insights into degradation pathways which are crucial for formulation development.

Applications

Scientific Uses

4-(2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide holds significant promise in scientific research due to its potential as an inhibitor of angiogenesis. Its applications include:

  1. Cancer Research: As a candidate for developing anti-cancer therapies targeting VEGFR pathways.
  2. Pharmacological Studies: Investigating its effects on cell proliferation, migration, and apoptosis in cancer cell lines.
  3. Drug Development: Serving as a lead compound for synthesizing more potent analogs with improved efficacy and safety profiles.
Introduction to the Structural and Pharmacological Significance

Rationale for Targeting Heterocyclic Benzamide Derivatives in Drug Discovery

Heterocyclic benzamide derivatives represent a structurally diverse class of bioactive molecules that continue to attract significant interest in medicinal chemistry due to their multifaceted pharmacological profiles and synthetic versatility. The benzamide moiety (–C₆H₄CONH₂) serves as a privileged scaffold in drug design, primarily due to its favorable hydrogen-bonding capabilities, metabolic stability, and proven capacity to engage biological targets through both hydrophobic and polar interactions . This structural motif is strategically incorporated into pharmacologically active compounds to enhance target binding affinity and selectivity, particularly in enzyme inhibition applications. The molecular framework of benzamide derivatives allows for extensive structural modifications at multiple positions, enabling medicinal chemists to fine-tune pharmacokinetic properties while maintaining core bioactivity .

The evolution of hybrid drugs containing benzamide components has yielded several clinically valuable agents, exemplified by Polmacoxib (Acelex®), a first-in-class dual carbonic anhydrase/COX-2 inhibitor approved for osteoarthritis management . This dual-targeting approach demonstrates the therapeutic advantage of strategically engineered heterocyclic benzamide derivatives in addressing complex pathological pathways. Structure-activity relationship (SAR) studies consistently reveal that the planar benzamide core facilitates π-π stacking interactions with aromatic residues in enzyme binding pockets, while the amide functionality serves as a hydrogen bond donor/acceptor bridge critical for molecular recognition processes . These molecular interactions are fundamental to the design of high-affinity ligands targeting enzymes overexpressed in pathological conditions, including carbonic anhydrases (CAs), cyclooxygenases (COXs), and phosphodiesterases (PDEs) [4].

Table 1: Structural Features and Biological Significance of Key Heterocyclic Benzamide Derivatives

Structural FeatureMolecular InteractionsBiological SignificanceRepresentative Targets
Benzamide core (–C₆H₄CONH₂)π-π stacking with aromatic residues; H-bond donation/acceptanceEnhances binding affinity and selectivityCOX-2, CA isoforms, PDE4
Pyridazinone moietyCoordination with zinc metalloenzymes; dipole interactionsDual inhibition capabilityCA IX/XII, 5-LOX
Naphthalene systemHydrophobic pocket occupation; extended π-systemImproved membrane penetrationHydrophobic enzyme subpockets
Acetamide linker (–CH₂C=ONH–)Conformational flexibility; H-bond acceptanceOptimal spatial orientation of pharmacophoresVariable binding site geometries

Current Challenges in Antimicrobial and Anticancer Drug Resistance

The escalating global crisis of antimicrobial and anticancer drug resistance necessitates innovative chemical strategies to overcome evolutionary bypass mechanisms employed by pathogenic cells and malignancies. Conventional single-target therapeutics face rapidly diminishing clinical utility due to compensatory pathway activation, efflux pump upregulation, and target site mutations . In oncology, tumor heterogeneity and hypoxic microenvironments promote the overexpression of pH-regulating enzymes such as carbonic anhydrase isoforms IX and XII (CA IX/XII), which contribute to treatment resistance through extracellular acidification, chemotherapy resistance, and immune evasion . Similarly, microbial pathogens develop sophisticated resistance mechanisms including biofilm formation, enzymatic drug inactivation, and target modification that render existing antimicrobial agents progressively ineffective.

The limitations of monotherapeutic approaches have catalyzed research into multi-target agents capable of simultaneous modulation of interconnected pathological pathways. Hybrid molecules incorporating strategically selected pharmacophores offer distinct advantages in resistance mitigation by: (1) engaging multiple targets within a disease-associated network; (2) reducing the evolutionary selection pressure that drives resistance development against single-target agents; and (3) potentially overcoming existing resistance mechanisms through novel target engagement . This paradigm is exemplified by the development of dual CA/COX-2 inhibitors such as Polmacoxib, which simultaneously regulate proton production and inflammatory prostaglandin synthesis – two interconnected pathways in inflammatory disorders and cancer progression . The structural complexity achievable with heterocyclic benzamide hybrids provides the necessary molecular framework to address multifactorial resistance mechanisms while maintaining favorable drug-like properties.

Structural Hybridization Strategies: Pyridazinone-Benzamide-Naphthalene Scaffolds

The strategic integration of pyridazinone, benzamide, and naphthalene motifs represents a sophisticated hybridization approach to address the pharmacological limitations of conventional single-scaffold compounds. This tripartite scaffold combination creates a unique molecular architecture where each component contributes distinct and complementary pharmacological properties: the pyridazinone core offers zinc-binding capability essential for metalloenzyme inhibition; the benzamide unit provides hydrogen-bonding proficiency and metabolic stability; and the naphthalene system delivers enhanced hydrophobic interactions and π-stacking capacity [5].

Molecular hybridization of these pharmacophores follows a rational design approach where the pyridazinone nucleus serves as the central scaffold, functionalized at position 3 with the naphthalene system to exploit hydrophobic enzyme subpockets, while position 6 incorporates the benzamide unit through an acetamide linker (–CH₂C=ONH–). This specific linkage maintains conformational flexibility while optimally orienting the pharmacophores for simultaneous interaction with complementary enzyme regions [5]. The resulting compound, 4-(2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide, exhibits a balanced molecular weight (396.4 g/mol) and lipophilicity profile conducive to cellular penetration, addressing a key limitation of many heterocyclic drugs .

Table 2: Molecular Properties of Pyridazinone-Benzamide-Naphthalene Hybrids

Compound IdentifierMolecular FormulaMolecular Weight (g/mol)Structural FeaturesSMILES Notation
Target CompoundC₂₅H₂₀N₃O₃396.4Pyridazinone-benzamide-naphthaleneC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3
EVT-3810724 C₂₅H₂₀N₂O₃396.4Naphthyloxy-benzamideC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3
BS26332 [5]C₁₉H₁₉N₃O₃337.37Naphthalene-pyridazinone-methoxyethylCOCCNC(=O)Cn1nc(ccc1=O)c1ccc2c(c1)cccc2
EVT-4637942 C₁₆H₁₈ClN₃O₃335.78Chlorophenyl-pyridazinone-methoxypropylCOCCCNC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Cl

The pyridazinone component (six-membered ring containing two adjacent nitrogen atoms) is particularly valuable for its dual functionality: the carbonyl oxygen at position 6 participates in hydrogen bonding, while the ring nitrogen at position 2 can coordinate with zinc ions in metalloenzyme active sites . This feature is leveraged in the design of carbonic anhydrase inhibitors where the pyridazinone nitrogen anchors to the catalytic zinc ion, mimicking the natural sulfonamide inhibition mechanism . The appended naphthalene system extends this binding interaction by engaging hydrophobic enzyme regions through van der Waals forces and π-stacking, significantly enhancing binding affinity and isoform selectivity, particularly toward tumor-associated CA IX/XII over cytosolic CA I/II . Meanwhile, the terminal benzamide unit contributes additional hydrogen bonding capacity through both the carbonyl oxygen and amide hydrogen, enabling interactions with polar residues at the binding site periphery . This multi-point attachment strategy creates high-affinity, selective inhibitors capable of simultaneous modulation of interconnected enzymatic pathways involved in inflammation, tumor progression, and microbial virulence.

Table 3: Pharmacological Advantages of Scaffold Hybridization

Scaffold ComponentMolecular PropertiesPharmacological ContributionsTarget Engagement
Pyridazinone coreDipolar character; Zn²⁺ coordination capabilityMetalloenzyme inhibition; moderate hydrophilicityCarbonic anhydrase catalytic site
Benzamide unitHydrogen bond donation/acceptance; planarityTarget specificity; metabolic stabilityEnzyme peripheral binding regions
Naphthalene systemHydrophobicity; extended π-systemEnhanced membrane permeability; hydrophobic interactionsHydrophobic enzyme subpockets
Acetamide linkerFlexibility; H-bond acceptanceOptimal pharmacophore spatial orientationAdaptable to variable binding site geometries

Properties

Product Name

4-(2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide

IUPAC Name

4-[[2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetyl]amino]benzamide

Molecular Formula

C23H18N4O3

Molecular Weight

398.4 g/mol

InChI

InChI=1S/C23H18N4O3/c24-23(30)16-7-9-19(10-8-16)25-21(28)14-27-22(29)12-11-20(26-27)18-6-5-15-3-1-2-4-17(15)13-18/h1-13H,14H2,(H2,24,30)(H,25,28)

InChI Key

OKNOZDNLUUDIMQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC(=O)NC4=CC=C(C=C4)C(=O)N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC(=O)NC4=CC=C(C=C4)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.